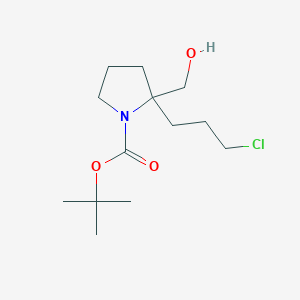

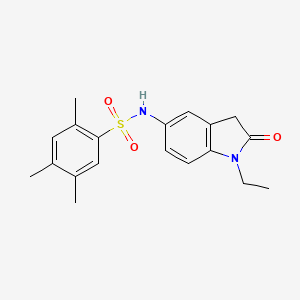

![molecular formula C7H12O3 B2553272 3-[(2R)-oxolan-2-yl]propanoic acid CAS No. 71862-09-4](/img/structure/B2553272.png)

3-[(2R)-oxolan-2-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the separation of stereo isomers of a propanoic acid derivative was achieved through a method involving C-alkylation followed by hydrolysis and oxidation . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-[(2R)-oxolan-2-yl]propanoic acid, with careful consideration of the stereochemistry at the oxolan (tetrahydrofuran) ring.

Molecular Structure Analysis

Vibrational spectroscopy and computational methods such as HF and DFT with a 6-31G(d) basis set have been used to analyze the molecular structure of a benzoyl-benzo[d]oxazolyl propanoic acid derivative . The study identified stable conformers and compared theoretical and experimental geometries, indicating that such methods could be employed to determine the stable conformers and molecular geometry of 3-[(2R)-oxolan-2-yl]propanoic acid.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-[(2R)-oxolan-2-yl]propanoic acid, but they do mention the use of crystallization-induced dynamic resolution to monitor epimerization at the α-carbon of a propanoic acid derivative . This technique could be relevant for studying the chemical reactivity and stereochemical purity of 3-[(2R)-oxolan-2-yl]propanoic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-[(2R)-oxolan-2-yl]propanoic acid are not directly reported, the analytical methods described, such as reverse phase high-performance liquid chromatography (HPLC), could be adapted to determine these properties . The limit of detection and quantification achieved in the study suggests the sensitivity of the method for analyzing similar compounds.

Biological Activity

The biological activity of propanoic acid derivatives has been tested against bacterial strains and yeast, with some compounds showing moderate activity . Although 3-[(2R)-oxolan-2-yl]propanoic acid is not among the tested compounds, this highlights the potential for biological activity in propanoic acid derivatives, warranting further investigation.

科学的研究の応用

Analytical Methods for Quality Control

3-[(2R)-oxolan-2-yl]propanoic acid and its derivatives are explored for their potential in quality control of pharmaceutical ingredients. For instance, certain derivatives of 3-Quinolin-4-one propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, are promising scaffolds for antimicrobial drugs. Analytical methods like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are crucial for ensuring the quality of these pharmaceutical ingredients, identifying specific related substances and by-products of synthesis (Zubkov et al., 2016).

Characterization of Polymorphic Forms

Investigations into the polymorphism of certain pharmaceutical compounds, which might include derivatives of 3-[(2R)-oxolan-2-yl]propanoic acid, are essential. Polymorphic forms can exhibit significantly different physical and chemical properties, affecting the drug's stability, solubility, and bioavailability. Techniques like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy (infrared, Raman, UV–visible, and fluorescence spectroscopy) are employed for detailed characterization (Vogt et al., 2013).

Synthetic Chemistry and Drug Development

The compound and its derivatives are subjects of interest in synthetic chemistry for drug development. For example, the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives is pivotal in the pharmaceutical field due to the biological significance of bis(indol-3-yl) compounds. Such syntheses involve catalytic systems and aim for high yields and selectivity, critical for developing new drugs (Kutubi & Kitamura, 2011).

Chemoenzymatic Synthesis

Enantiomerically pure compounds are valuable in creating pharmaceuticals with high specificity and reduced side effects. Chemoenzymatic synthesis routes, utilizing enzymatic reactions, are employed to achieve the desired enantiomers of compounds. These methods are noteworthy for their precision and environmental friendliness, compared to traditional chemical synthesis (Sundby et al., 2004; Peru et al., 2016).

Safety and Hazards

The safety information for “3-[(2R)-oxolan-2-yl]propanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H318), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

3-[(2R)-oxolan-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPHOULIZUERAE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2R)-oxolan-2-yl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

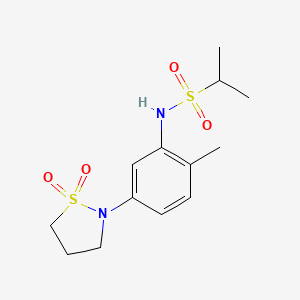

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)

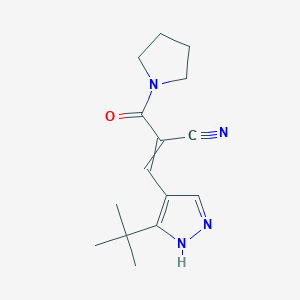

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

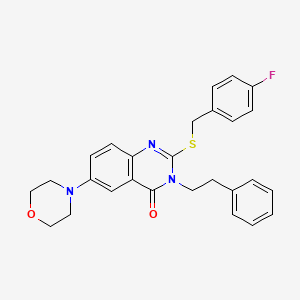

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)

![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)